![molecular formula C15H20ClNO3 B7355314 2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B7355314.png)
2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine is a chemical compound that is commonly known as TAK-659. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being studied for its potential use in the treatment of various cancers and autoimmune diseases. In
Mecanismo De Acción
BTK is a tyrosine kinase that plays a critical role in B cell receptor signaling. It is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to suppress the activity of autoimmune cells in models of rheumatoid arthritis and lupus. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell receptor signaling. It has also been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, TAK-659 is a small molecule inhibitor and may have off-target effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential application is in the treatment of lymphoma, where it has shown promising preclinical results. Further studies are needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical models, and clinical trials are currently ongoing. Finally, TAK-659 may have applications in other diseases where BTK plays a role, such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are needed to fully understand the potential of TAK-659 in these diseases.
Conclusion:
In conclusion, TAK-659 is a potent inhibitor of BTK that has shown promise in the treatment of various cancers and autoimmune diseases. Its synthesis method has been optimized to yield a high purity product with high yield. TAK-659 has a favorable pharmacokinetic profile and has demonstrated efficacy in preclinical models. However, further studies are needed to evaluate its efficacy in clinical trials and to fully understand its potential in various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 2-chlorophenyl isocyanate with 2-(2-hydroxyethyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,4-dioxane-2-methanol to form the final product. The synthesis of TAK-659 has been optimized to yield a high purity product with high yield.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be a potent inhibitor of BTK, which plays a critical role in the development and progression of these diseases. TAK-659 has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-14-4-2-1-3-13(14)15-10-17(5-6-20-15)9-12-11-18-7-8-19-12/h1-4,12,15H,5-11H2/t12-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBKMQEHXPCFR-SFVWDYPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2COCCO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C[C@H]2COCCO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.